Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate is an organic compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . It is a solid crystalline substance that is colorless to pale yellow at room temperature and has a distinctive odor . This compound is soluble in various solvents and stable in air .
Preparation Methods
The synthesis of tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate typically involves organic synthesis reactions. The specific synthetic route can vary depending on the design and reaction conditions chosen by the chemist . One common method involves the reaction of tert-butyl carbamate with a suitable precursor of the 3-hydroxy-1-phenylcyclobutylmethyl group under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, leading to the replacement of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or reagents to facilitate the desired transformations . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-hydroxycarbamate: This compound has a similar tert-butyl carbamate structure but lacks the 3-hydroxy-1-phenylcyclobutylmethyl group.
Tert-butyl N-[(1R,3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate: This compound has a similar carbamate structure but features a different cyclohexyl group with a sulfanyl substituent.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-11-16(9-13(18)10-16)12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBIJMSTCMSNAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.